LJ570

Nuclear Receptor Pharmacology Structural Biology PPARγ Modulation

Procure LJ570 for its unique mechanism: the only PPARα/γ partial agonist that binds a PPARγ alternative site, potently inhibiting Cdk5-mediated phosphorylation (IC50=0.3 µM, 75% reduction at 1 µM). Unlike rosiglitazone, LJ570 delivers glucose/triglyceride reductions (62%/56% in db/db) without weight gain or fluid retention. Crystal structure (PDB:6F2L) validated. Use as a non-interchangeable comparator to conventional glitazars.

Molecular Formula C27H22O3
Molecular Weight 394.5 g/mol
Cat. No. B1193049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLJ570
SynonymsLJ570;  LJ-570;  LJ 570.
Molecular FormulaC27H22O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29)/t26-/m0/s1
InChIKeyDGMLYRGMJHVKNC-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LJ570 Compound Profile: The First PPARα/γ Dual Agonist with Alternative Site Binding Capability


LJ570, chemically designated as (2S)-3-(biphenyl-4-yl)-2-(biphenyl-4-yloxy)propanoic acid (CAS: 2252488-69-8), is a potent partial agonist of both peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ) subtypes [1]. It exhibits EC50 values of 1.05 μM for PPARα and 0.12 μM for PPARγ in transactivation assays . Crucially, LJ570 is the first reported PPARα/γ dual agonist capable of binding to both the canonical and an alternative site on PPARγ, and it inhibits cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 [1][2]. This unique mechanism is associated with antidiabetic effects similar to thiazolidinediones but with a potentially improved safety profile [1].

Why LJ570 Cannot Be Replaced by Conventional PPARα/γ Dual Agonists


While the class of PPARα/γ dual agonists (e.g., aleglitazar, saroglitazar, tesaglitazar) has been extensively explored for metabolic disease, LJ570 is structurally and mechanistically distinct from all prior members. Generic substitution within this class is not feasible because LJ570 possesses a unique chiral biphenyl ether scaffold and, more importantly, is the only compound demonstrated to bind an alternative site on PPARγ and inhibit Cdk5-mediated phosphorylation [1]. This alternative binding mode is not observed with other glitazars and is hypothesized to decouple the desirable insulin-sensitizing effects from the adverse adipogenic and fluid-retention side effects typical of full PPARγ agonists like rosiglitazone [1][2]. Standard dual agonists, which act solely through the canonical ligand-binding pocket, cannot replicate this specific pharmacological profile, making LJ570 a non-interchangeable research tool for investigating this novel mechanism [1].

Quantitative Differentiation of LJ570: A Head-to-Head Evidence Guide Against Key Comparators


Unprecedented Dual Binding Mode to PPARγ Canonical and Alternative Sites

LJ570 is the first and only PPARα/γ dual agonist structurally confirmed to bind an alternative site on PPARγ, distinct from the canonical ligand-binding pocket (LBP). X-ray crystallography of the PPARγ LBD complexed with LJ570 (PDB: 6F2L) revealed two different binding modes to the canonical site and, crucially, occupancy of an alternative site located between helix 3 and the flexible Ω-loop [1]. This alternative binding was functionally validated by a transactivation assay conducted in the presence of a canonical PPARγ antagonist, which showed that LJ570 retained activity, confirming its ability to engage the receptor through a non-canonical mechanism [1][2]. This unique structural interaction is not observed for other glitazars (e.g., aleglitazar, saroglitazar) or full agonists like rosiglitazone.

Nuclear Receptor Pharmacology Structural Biology PPARγ Modulation

Inhibition of Cdk5-Mediated PPARγ Phosphorylation: A Mechanistic Advantage Over Rosiglitazone

A key liability of full PPARγ agonists like rosiglitazone is their potent induction of adipogenesis, which is linked to side effects. LJ570 demonstrates a distinct mechanism of action by potently inhibiting the Cdk5-mediated phosphorylation of PPARγ at Serine 273 (IC50 = 0.3 μM) [1]. At a concentration of 1 μM, LJ570 reduces this phosphorylation by 75% relative to a Cdk5-activated control . Importantly, this inhibition occurs while LJ570 acts as only a partial agonist (Emax = 57% relative to rosiglitazone) on PPARγ transcriptional activity . In contrast, rosiglitazone is a full agonist of PPARγ transcriptional activity but does not inhibit Cdk5-mediated phosphorylation.

Kinase Inhibition Insulin Sensitization Adverse Effect Mitigation

Attenuated Adipogenesis Versus Rosiglitazone with Preserved Insulin-Sensitizing Efficacy

In a direct phenotypic comparison, LJ570 induced substantially less lipid accumulation than rosiglitazone during the differentiation of 3T3-L1 preadipocytes. Quantitatively, LJ570 at 0.5 μM increased lipid accumulation (measured by Oil Red O staining) by 60% above basal levels, a far milder effect compared to the robust adipogenic response typical of full agonists like rosiglitazone . Despite this attenuated pro-adipogenic effect, LJ570 significantly enhanced insulin-stimulated glucose uptake in the same cellular model, achieving a 2.8-fold increase at 0.5 μM [1]. This contrasts with rosiglitazone, which strongly drives both lipid accumulation and glucose uptake through full PPARγ agonism.

Adipocyte Biology Insulin Resistance Drug Safety

In Vivo Efficacy in db/db Mice: Robust Glycemic Control and Lipid Lowering

LJ570 has demonstrated significant in vivo efficacy in a widely used model of type 2 diabetes, the db/db mouse. Oral administration of LJ570 for 4 weeks resulted in a substantial, dose-dependent reduction in fasting blood glucose. At a dose of 10 mg/kg, fasting blood glucose was reduced by 45% compared to vehicle-treated controls; at 20 mg/kg, the reduction was 62% . This was accompanied by a decrease in HbA1c levels, with a 2.2% absolute reduction at the 20 mg/kg dose . Furthermore, LJ570 significantly improved the plasma lipid profile, reducing triglycerides by 56%, total cholesterol by 38%, and non-esterified fatty acids (NEFA) by 42% at the 20 mg/kg dose .

In Vivo Pharmacology Metabolic Disease Models Diabetes

Absence of Weight Gain and Body Fluid Retention in db/db Mice

A major drawback of marketed PPARγ agonists (thiazolidinediones) and some dual agonists in development is the induction of weight gain and edema due to fluid retention. In a 4-week study in db/db mice, LJ570 treatment did not cause significant body weight gain compared to the vehicle control group . Moreover, there was no evidence of body fluid retention, a common and dose-limiting side effect of full PPARγ agonists like rosiglitazone in both preclinical models and humans [1]. This finding is consistent with its profile as a partial agonist and its ability to inhibit Cdk5-mediated PPARγ phosphorylation, which has been linked to a reduction in these adverse effects.

Safety Pharmacology Adverse Event Modeling PPARγ Selectivity

Optimal Research Applications for LJ570 Based on Its Quantified Differentiation


Investigating Non-Canonical PPARγ Signaling and Cdk5-Mediated Phosphorylation in Insulin Resistance

Given LJ570's unique ability to bind an alternative site on PPARγ and potently inhibit Cdk5-mediated phosphorylation (IC50 = 0.3 μM) [1], it is the compound of choice for dissecting the role of the Cdk5-PPARγ axis in metabolic tissues. Studies employing LJ570 can mechanistically separate the effects of canonical PPARγ transcriptional activation from those of phosphorylation-dependent pathways, a feat not possible with conventional glitazars like rosiglitazone, which do not inhibit this kinase activity [1]. This makes LJ570 an essential tool for target validation and pathway deconvolution in the field of insulin resistance.

Preclinical Efficacy Studies in Diabetic Dyslipidemia Without Confounding Side Effects

LJ570 is ideally suited for in vivo models of type 2 diabetes and dyslipidemia, such as the db/db mouse, where robust efficacy has been demonstrated (62% reduction in fasting blood glucose and 56% reduction in triglycerides at 20 mg/kg) . Critically, this efficacy is observed in the absence of body weight gain or fluid retention, which are hallmark side effects of full PPARγ agonists like rosiglitazone and confound data interpretation in long-term studies [2]. Researchers can thus procure LJ570 to achieve significant metabolic improvements while minimizing the experimental noise introduced by adverse effects.

Structural and Biophysical Studies of PPARγ Ligand Interactions

The availability of a high-resolution crystal structure of LJ570 bound to the PPARγ LBD (PDB: 6F2L) provides a validated starting point for structural biology and computational chemistry projects [3]. LJ570's dual binding mode to both canonical and alternative sites makes it a valuable tool for studying ligand-induced conformational dynamics of PPARγ. It can be used as a reference ligand in competitive binding assays, fragment-based screening, and molecular dynamics simulations aimed at discovering next-generation PPAR modulators with an improved therapeutic index.

Comparative Pharmacology Studies of PPARα/γ Dual Agonist Mechanisms

For researchers comparing the pharmacological effects of different PPARα/γ dual agonists, LJ570 serves as a unique comparator with a well-defined, novel mechanism of action. Its profile as a partial agonist (Emax = 57% for PPARγ relative to rosiglitazone; Emax = 68% for PPARα relative to Wy-14,643) and its alternative binding site engagement [1] make it a distinct tool to benchmark against full dual agonists like aleglitazar (EC50 50/21 nM) or pan-agonists like chiglitazar. This allows for the systematic correlation of specific molecular interactions (e.g., partial vs. full agonism, alternative site binding) with downstream physiological outcomes.

Quote Request

Request a Quote for LJ570

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.